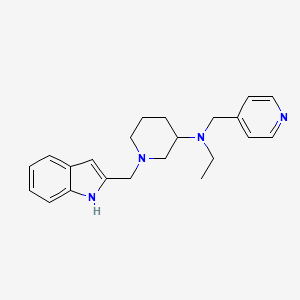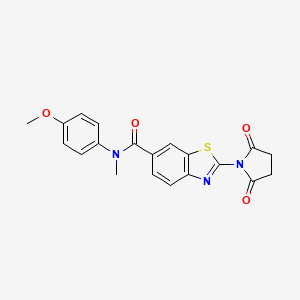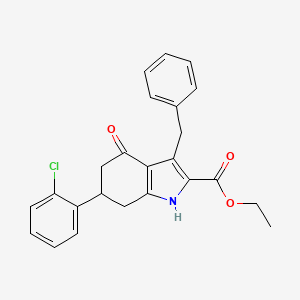
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, commonly known as EPPTB, is a chemical compound that has gained significant attention in scientific research. It is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling and glucose metabolism. The inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
Mechanism of Action
EPPTB selectively inhibits N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, EPPTB enhances insulin signaling, leading to increased glucose uptake and improved glucose metabolism. EPPTB has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
EPPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces food intake and body weight in obese mice. EPPTB has been shown to increase glucose uptake in muscle and adipose tissue, and to reduce hepatic glucose production. In addition, EPPTB has been shown to have anti-inflammatory and anti-cancer properties, which may be mediated by its inhibition of protein tyrosine phosphatases.
Advantages and Limitations for Lab Experiments
EPPTB is a selective inhibitor of N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, which makes it a valuable tool for studying the role of N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine in insulin signaling and glucose metabolism. However, EPPTB has limitations in terms of its selectivity and potency. It has been shown to inhibit other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which may complicate the interpretation of experimental results. In addition, EPPTB has relatively low potency, which may require high concentrations for effective inhibition.
Future Directions
EPPTB has potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further studies are needed to determine its safety and efficacy in humans. In addition, EPPTB may have applications in the treatment of other diseases, such as cancer and inflammatory disorders. Future research should focus on improving the selectivity and potency of EPPTB, as well as identifying other potential targets for inhibition.
Synthesis Methods
EPPTB can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the synthesis of 2-(pyridin-4-ylmethyl)piperidine, which is then reacted with indole-2-carboxaldehyde to form 1-(1H-indol-2-ylmethyl)-2-(pyridin-4-ylmethyl)piperidine. This compound is then reacted with N-ethyl-3-aminopropyl chloride to form N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine, which is EPPTB.
Scientific Research Applications
EPPTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. EPPTB has also been studied for its potential role in regulating food intake and body weight. In addition, EPPTB has been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(pyridin-4-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-2-26(15-18-9-11-23-12-10-18)21-7-5-13-25(17-21)16-20-14-19-6-3-4-8-22(19)24-20/h3-4,6,8-12,14,21,24H,2,5,7,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJHJBSJFAGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(1H-indol-2-ylmethyl)-N-(4-pyridinylmethyl)-3-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)
![ethyl [4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6081059.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6081062.png)

![(1-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B6081075.png)
hydrazone](/img/structure/B6081076.png)
![4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)


![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![2-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6081109.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6081120.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6081123.png)
![3-[5-(4-ethylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6081128.png)